6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid
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Overview
Description
6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid is a chemical compound known for its amine-reactive properties. It is commonly used in various scientific applications, particularly in the field of protein crosslinking and labeling. The compound’s structure allows it to react with amines, making it a valuable tool in biochemical research and industrial applications .
Preparation Methods
The synthesis of 6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid typically involves the reaction of acryloyl chloride with hexamethylenediamine, followed by further reactions to introduce the hexanoic acid moiety. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, which is a key reaction in protein crosslinking.
Polymerization: The acryloyl group allows the compound to participate in polymerization reactions, forming polyacrylamide matrices.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield its constituent acids and amines.
Common reagents used in these reactions include acryloyl chloride, hexamethylenediamine, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid has numerous applications in scientific research:
Protein Crosslinking: It is used to crosslink proteins by reacting with amine groups, which is essential in studying protein-protein interactions and protein structure.
Polymer Science: It is utilized in the synthesis of polyacrylamide gels, which are used in electrophoresis and other separation techniques.
Super-Resolution Imaging: The compound is employed in expansion microscopy, a technique that allows for the visualization of nanoscale biological structures.
Mechanism of Action
The primary mechanism of action of 6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid involves its reactivity with amine groups. The acryloyl group reacts with amines to form stable amide bonds, which is the basis for its use in crosslinking and labeling applications. This reaction allows the compound to anchor proteins and other biomolecules to various surfaces or matrices, facilitating their study and manipulation .
Comparison with Similar Compounds
Similar compounds to 6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid include:
6-Aminohexanoic Acid: Known for its use in the synthesis of Nylon-6 and as an inhibitor of enzymes that bind lysine residues.
Fmoc-6-aminohexanoic Acid: Used in peptide synthesis as a protecting group for amines.
Boc-6-aminohexanoic Acid: Another protecting group used in peptide synthesis.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in both crosslinking and polymerization reactions, making it a versatile tool in various scientific and industrial applications .
Properties
CAS No. |
85145-93-3 |
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Molecular Formula |
C15H26N2O4 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
6-[6-(prop-2-enoylamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c1-2-13(18)16-11-7-3-5-9-14(19)17-12-8-4-6-10-15(20)21/h2H,1,3-12H2,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
BOITZFNYPISCFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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